Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-
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Overview
Description
Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoic acid core with various functional groups attached, including a 6-chlorohexyl group, ethoxy groups, and an amino group. It is used in various scientific research applications due to its versatile chemical reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]- typically involves multiple stepsThe amino group is then introduced via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, such as reducing the amino group to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-ethoxy-, ethyl ester: Similar in structure but lacks the 6-chlorohexyl group and amino group.
Benzoic acid, 2-amino-4-methyl-: Contains an amino group but differs in the position and presence of other functional groups
Uniqueness
Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C26H32ClNO7 |
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Molecular Weight |
506.0 g/mol |
IUPAC Name |
4-[4-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethylamino]-2-oxoethoxy]benzoyl]benzoic acid |
InChI |
InChI=1S/C26H32ClNO7/c27-13-3-1-2-4-15-33-17-18-34-16-14-28-24(29)19-35-23-11-9-21(10-12-23)25(30)20-5-7-22(8-6-20)26(31)32/h5-12H,1-4,13-19H2,(H,28,29)(H,31,32) |
InChI Key |
UGBBKPCNQNCVQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCC(=O)NCCOCCOCCCCCCCl)C(=O)O |
Origin of Product |
United States |
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